molecular formula C18H21N3O B7637352 [2-(Methylamino)phenyl]-(4-phenylpiperazin-1-yl)methanone

[2-(Methylamino)phenyl]-(4-phenylpiperazin-1-yl)methanone

Cat. No. B7637352
M. Wt: 295.4 g/mol
InChI Key: CAVNRUPPCGTBSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(Methylamino)phenyl]-(4-phenylpiperazin-1-yl)methanone, commonly known as MPMP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of pharmacology. This compound belongs to the class of piperazine derivatives and has been shown to exhibit promising results in various biochemical and physiological studies.

Mechanism of Action

The exact mechanism of action of MPMP is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain. MPMP has been shown to act as a partial agonist at the serotonin 5-HT1A receptor and as an antagonist at the dopamine D2 receptor, which may contribute to its antipsychotic and antidepressant properties.
Biochemical and Physiological Effects:
MPMP has been shown to exhibit various biochemical and physiological effects in animal studies. It has been shown to increase the levels of certain neurotransmitters such as dopamine and norepinephrine in the brain, which may contribute to its antidepressant effects. MPMP has also been shown to exhibit potential anxiolytic effects, reducing anxiety-like behaviors in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using MPMP in lab experiments is its high binding affinity towards various receptors, making it a useful tool for studying the pharmacology of these receptors. However, one of the limitations of using MPMP is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research involving MPMP. One potential direction is the development of novel drugs based on the structure of MPMP for the treatment of various psychiatric disorders. Another potential direction is the further elucidation of the exact mechanism of action of MPMP, which may lead to a better understanding of the neurobiology of various psychiatric disorders. Additionally, the potential use of MPMP as a tool for studying the pharmacology of various receptors warrants further investigation.

Synthesis Methods

The synthesis of MPMP involves the reaction between 4-phenylpiperazine and 2-(methylamino) benzophenone in the presence of a suitable catalyst. The reaction is carried out under specific conditions of temperature and pressure, and the resulting product is purified through various techniques such as chromatography and recrystallization.

Scientific Research Applications

MPMP has been extensively studied for its potential applications in the field of pharmacology. It has been shown to exhibit significant binding affinity towards various receptors such as serotonin and dopamine receptors, which are involved in the regulation of various physiological functions such as mood, appetite, and sleep. MPMP has also been shown to exhibit potential antipsychotic and antidepressant properties, making it a promising candidate for the development of novel drugs for the treatment of various psychiatric disorders.

properties

IUPAC Name

[2-(methylamino)phenyl]-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O/c1-19-17-10-6-5-9-16(17)18(22)21-13-11-20(12-14-21)15-7-3-2-4-8-15/h2-10,19H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAVNRUPPCGTBSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(Methylamino)phenyl]-(4-phenylpiperazin-1-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.